Xipamid
Übersicht
Beschreibung
Xipamid ist ein Sulfonamid-Diuretikum, das von Eli Lilly unter den Handelsnamen Aquaphor (in Deutschland) und Aquaphoril (in Österreich) vermarktet wird. Es wird hauptsächlich zur Behandlung von Ödemen und Bluthochdruck eingesetzt . This compound wirkt auf die Nieren, um die Natriumresorption im distalen Tubulus zu reduzieren, was zu einer erhöhten Harnausscheidung führt .
Wissenschaftliche Forschungsanwendungen
Xipamid hat mehrere Anwendungen in der wissenschaftlichen Forschung, darunter:
Wirkmechanismus
This compound wirkt auf die Nieren, um die Natriumresorption im distalen Tubulus zu reduzieren . Dies erhöht die Osmolarität im Lumen, wodurch weniger Wasser von den Sammelrohren resorbiert wird, was zu einer erhöhten Harnausscheidung führt . Zusätzlich erhöht this compound die Sekretion von Kalium im distalen Tubulus und den Sammelrohren . In hohen Dosen hemmt es auch das Enzym Carboanhydrase, was zu einer erhöhten Bicarbonatsekretion und Alkalisierung des Urins führt .
Wirkmechanismus
Target of Action
Xipamide primarily targets the sodium-chloride symporter (NCC) in the kidneys . This symporter is responsible for the reabsorption of sodium and chloride ions from the urine back into the bloodstream .
Mode of Action
Xipamide acts on the kidneys to reduce sodium reabsorption in the distal convoluted tubule . It inhibits the NCC, leading to a decrease in the reabsorption of sodium and chloride ions . This increases the osmolarity in the lumen, causing less water to be reabsorbed by the collecting ducts .
Biochemical Pathways
The inhibition of the NCC by Xipamide disrupts the normal electrolyte balance in the nephrons of the kidneys . This leads to an increase in the excretion of sodium and chloride ions, and consequently, water . The disruption of this balance has downstream effects on other electrolyte levels in the body, including potassium and calcium .
Pharmacokinetics
After oral administration, Xipamide is quickly absorbed and reaches peak plasma concentration within an hour . The diuretic effect starts about an hour after administration, reaches its peak between the third and sixth hour, and lasts for nearly 24 hours . In patients with renal insufficiency, the half-life of Xipamide increases from 7 to only 9 hours, yielding a moderate increase in the area under the curve (AUC) .
Result of Action
The primary result of Xipamide’s action is increased urinary output . By inhibiting the reabsorption of sodium and chloride ions, Xipamide causes an increase in the excretion of these ions, along with water . This leads to a diuretic effect, which is beneficial in the treatment of conditions like edema and hypertension .
Action Environment
The action, efficacy, and stability of Xipamide can be influenced by various environmental factors. For instance, the presence of other medications can affect the action of Xipamide. Certain drugs may increase the excretion rate of Xipamide, potentially reducing its serum level and efficacy . Additionally, the patient’s renal function can also impact the pharmacokinetics of Xipamide .
Biochemische Analyse
Biochemical Properties
Xipamide has been studied in combination with various metals such as Ti(III), Ni(II), Pd(II), Zr(IV), Ce(IV), and U(VI) to form new complexes . These complexes have been analyzed using various techniques including UV-Vis, IR and 1H NMR spectra . Xipamide acts as a bidentate chelating anion in these complexes, coordinating via oxygen atoms of the deprotonated phenolic and carbonyl groups .
Molecular Mechanism
It is known to interact with various biomolecules in its metal complexes
Temporal Effects in Laboratory Settings
The stability and degradation of Xipamide and its complexes have been studied using thermal analysis . These studies have provided valuable information about the long-term effects of Xipamide on cellular function. More detailed studies are needed to fully understand these effects.
Vorbereitungsmethoden
Die Synthese von Xipamid umfasst mehrere Schritte. Der wichtigste Syntheseweg beinhaltet die Reaktion von 4-Chlor-2-hydroxy-5-sulfamoylbenzoesäure mit 2,6-Dimethylanilin unter bestimmten Bedingungen, um das gewünschte Produkt zu bilden . Industrielle Produktionsmethoden beinhalten typischerweise die Optimierung der Reaktionsbedingungen, um die Ausbeute und Reinheit zu maximieren, einschließlich der Steuerung von Temperatur, pH-Wert und Reaktionszeit .
Analyse Chemischer Reaktionen
Xipamid unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung verschiedener Oxidationsprodukte führt.
Reduktion: Reduktionsreaktionen können die in this compound vorhandenen funktionellen Gruppen verändern und seine chemischen Eigenschaften verändern.
Substitution: This compound kann Substitutionsreaktionen eingehen, bei denen bestimmte Atome oder Gruppen im Molekül durch andere Atome oder Gruppen ersetzt werden. Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und verschiedene Katalysatoren, um Substitutionsreaktionen zu ermöglichen.
Vergleich Mit ähnlichen Verbindungen
Xipamid ist strukturell mit Thiazid-Diuretika verwandt, hat aber einzigartige Eigenschaften, die es von anderen ähnlichen Verbindungen unterscheiden. Einige ähnliche Verbindungen sind:
Hydrochlorothiazid: Wie this compound wirkt Hydrochlorothiazid auf den distalen Tubulus, um die Natriumresorption zu reduzieren.
Furosemid: Furosemid ist ein Schleifendiuretikum mit einem anderen Wirkmechanismus als this compound.
Die einzigartigen Eigenschaften von this compound, wie seine Fähigkeit, von der peritubulären Seite (Blutseite) zu wirken, und seine Wirksamkeit auch bei terminalem Nierenversagen, machen es zu einer wertvollen Alternative zu anderen Diuretika .
Biologische Aktivität
Xipamide is a sulfonamide diuretic commonly used in the management of hypertension and edema. This compound exhibits various biological activities, primarily through its mechanism of action as a diuretic. This article explores the pharmacological properties, mechanisms of action, and recent findings related to the biological activity of xipamide, supported by data tables and case studies.
Overview of Xipamide
- Chemical Structure : Xipamide is chemically known as 4-chloro-5-sulphamoylsalicylo-2',6'-xylidide. It is classified as a non-thiazide diuretic, which distinguishes it from other diuretics like thiazides in terms of its action and side effects.
- Mechanism of Action : Xipamide primarily acts on the renal tubules to promote sodium and water excretion, thereby reducing blood volume and lowering blood pressure.
Antihypertensive Effects
Xipamide has demonstrated significant antihypertensive properties in clinical studies:
- Case Study : A study involving 18 patients with mild to moderate essential hypertension showed that administration of xipamide (20 mg daily) resulted in significant reductions in both systolic and diastolic blood pressure over a 24-hour period. Notably, there were no instances of postural hypotension or significant side effects reported during the treatment period .
- Comparison with Other Diuretics : In a randomized cross-over trial comparing xipamide to cyclopenthiazide, both drugs were found to be equally effective in lowering blood pressure. However, xipamide was associated with a more pronounced decrease in plasma potassium levels .
Diuretic Activity
Xipamide's diuretic effect has been quantified in various studies:
- Clinical Findings : Regular administration of xipamide has shown to enhance diuresis without causing significant electrolyte imbalances compared to other diuretics. In one study, patients treated with xipamide exhibited stable blood sugar levels despite prolonged therapy .
Synthesis and Metal Complexes
Recent research has explored the synthesis of metal complexes derived from xipamide, which may enhance its biological activity:
- Study on Metal Complexes : Research indicated that complexes formed between xipamide and metal ions (such as Zn(II) and Hg(II)) exhibited improved antimicrobial properties compared to xipamide alone. The study highlighted that these complexes displayed reduced particle sizes, which could enhance drug solubility and absorption .
Table 1: Particle Size Measurements
Sample Code | Particle Size (µm) |
---|---|
Xipamide | 112 |
Schiff Base | 95.6 |
Hg Complex | 67.5 |
Zn Complex | 53.5 |
This table illustrates the reduction in particle size upon complexation, suggesting enhanced bioavailability for the metal complexes .
Analytical Techniques
The evaluation of xipamide's effectiveness often employs various analytical methods:
- High-Performance Liquid Chromatography (HPLC) : A validated HPLC method has been developed for the simultaneous determination of xipamide and other antihypertensive agents. This method demonstrated high accuracy and reproducibility, making it suitable for clinical monitoring of drug levels in plasma .
Table 2: HPLC Recovery Data
Concentration (µg/mL) | Recovery (%) |
---|---|
5.00 | 100.87 |
6.00 | 99.09 |
4.00 | 98.90 |
Mean | 100.33 |
This table summarizes recovery rates from HPLC analysis, indicating the reliability of this method for quantifying xipamide concentrations in biological samples .
Eigenschaften
IUPAC Name |
4-chloro-N-(2,6-dimethylphenyl)-2-hydroxy-5-sulfamoylbenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O4S/c1-8-4-3-5-9(2)14(8)18-15(20)10-6-13(23(17,21)22)11(16)7-12(10)19/h3-7,19H,1-2H3,(H,18,20)(H2,17,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTZBBNMLMNBNJL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2=CC(=C(C=C2O)Cl)S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5023744 | |
Record name | Xipamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5023744 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14293-44-8 | |
Record name | Xipamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14293-44-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Xipamide [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014293448 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Xipamide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13803 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Xipamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5023744 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Xipamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.727 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | XIPAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4S9EY0NUEC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.